4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline
Description
The exact mass of the compound this compound is 411.29981082 g/mol and the complexity rating of the compound is 583. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O/c1-20(2)28-16-14-27(15-17-28)11-5-6-18-30-21-9-12-29(13-10-21)24-22-7-3-4-8-23(22)25-19-26-24/h19-21H,3-4,7-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKKSCNYSDAPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound belonging to the quinazoline family. This compound features multiple functional groups, including piperazine and alkyne substituents, which contribute to its diverse biological activities. The molecular formula is with a molecular weight of approximately 349.5 g/mol.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C20H35N3O2 |
| Molecular Weight | 349.5 g/mol |
| CAS Number | 2741925-20-0 |
Biological Activity
Quinazoline derivatives are known for their significant biological activities, including:
Anticancer Activity:
Research indicates that quinazoline derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds similar to 4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-y}oxy)piperidin-1-y]quinazoline have shown effectiveness against various cancer cell lines by targeting pathways essential for tumor growth and survival.
Antimicrobial Properties:
Studies have demonstrated that certain quinazoline derivatives exhibit antimicrobial activity against a range of pathogens. The presence of the piperazine moiety in this compound enhances its ability to interact with microbial targets.
Neuropharmacological Effects:
This compound may also influence central nervous system (CNS) pathways due to its structural similarity to known neuroactive agents. Investigations into its effects on neurotransmitter systems could reveal potential applications in treating neurological disorders.
The biological activity of 4-[4-({4-[4-(propan-2-yl)piperazin-1-y]but-2-y}oxy)piperidin-1-y]quinazoline likely involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate signaling pathways critical for various biological processes.
Case Studies and Research Findings
Several studies have explored the biological activity of quinazoline derivatives similar to the target compound:
-
Antitumor Studies:
A study published in Journal of Medicinal Chemistry evaluated a series of quinazoline derivatives for their ability to inhibit cancer cell proliferation. The results indicated that compounds with piperazine substitutions showed enhanced potency against breast cancer cell lines . -
Antimicrobial Testing:
Research conducted by Pharmaceutical Biology assessed the antimicrobial efficacy of various quinazoline derivatives. The study found that compounds with structural similarities to 4-[4-(propan-2-yl)piperazinyl] exhibited significant antibacterial activity against Gram-positive bacteria . -
Neuropharmacology:
A study in Neuroscience Letters investigated the effects of similar quinazoline compounds on neurotransmitter release in rat brain slices. The findings suggested potential anxiolytic effects, warranting further exploration into their therapeutic applications for anxiety disorders .
Comparison with Similar Compounds
The unique combination of functional groups in 4-[4-{...}] distinguishes it from other quinazoline derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Barasertib | Quinazoline derivative | Antineoplastic activity |
| Dinaciclib | Another quinazoline derivative | Inhibits cyclin-dependent kinases |
| Dipraglurant | Imidazoquinazoline derivative | Modulates glutamate receptors |
These compounds differ primarily in their substituents and biological targets, influencing their therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
